

Technical Guide: Certificate of Analysis for Methylprednisolone Acetate-d6 Reference Standard

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Compound of Interest

Compound Name: *Methylprednisolone acetate-d6*

Cat. No.: *B12372205*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the **Methylprednisolone acetate-d6** reference standard. It is intended to support researchers, scientists, and drug development professionals in the accurate quantification and utilization of this internal standard in various analytical applications.

Quantitative Data Summary

The following tables summarize the key quantitative data for the **Methylprednisolone acetate-d6** reference standard, as determined by a series of analytical tests.

Table 1: General Properties

Property	Value	Source
Chemical Name	6 α -Methylprednisolone-D6 (major)	[1]
Lot Number	GR-4-265	[1]
CAS Number	83-43-2 (unlabeled)	[1]
Molecular Formula	C ₂₂ H ₂₄ D ₆ O ₅	[1]
Molecular Weight	380.51 g/mol	[1]
Appearance	White Solid	[1][2]
Storage	0-8°C in a dry place away from direct sunlight	[1]

Table 2: Purity and Composition

Test	Result	Method	Source
Purity	99.1% (average of two sample preparations)	HPLC	[1][2]
Deuterium Incorporation	>98% atom D	Not Specified	[1][2]

Table 3: Mass Spectrometry Data

Ion	m/z	Method	Source
[M-H ₂ O+H] ⁺	363.3	MS-ESI (+)	[1]
[M+H] ⁺	381.3	MS-ESI (+)	[1]
[M+Na] ⁺	403.3	MS-ESI (+)	[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for the analysis of corticosteroid reference standards.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the determination of the purity of the **Methylprednisolone acetate-d6** reference standard.

- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.[3]
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m) is typically used for the separation of corticosteroids.[3]
- Mobile Phase:
 - Mobile Phase A: Water with 0.1% formic acid.[3]
 - Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[3]
- Gradient Elution: A linear gradient from a lower to a higher percentage of Mobile Phase B is employed to elute the analyte and any impurities. The specific gradient profile should be optimized for the specific column and system.
- Flow Rate: A typical flow rate is in the range of 0.3-0.5 mL/min.[3]
- Column Temperature: The column should be maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[3]
- Injection Volume: 5-10 μ L.[3]
- Detection: UV detection at a wavelength appropriate for methylprednisolone acetate (e.g., 254 nm).
- Data Analysis: The purity is calculated by dividing the peak area of the main component by the total peak area of all components, expressed as a percentage.

Mass Spectrometry (MS) for Identity Confirmation

This protocol outlines the use of Electrospray Ionization Mass Spectrometry (ESI-MS) for the confirmation of the molecular weight of **Methylprednisolone acetate-d6**.

- Instrumentation: A triple quadrupole mass spectrometer is commonly used for the quantitative and qualitative analysis of corticosteroids.[3]
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for most corticosteroids.[3]
- Sample Preparation: The reference standard is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 µg/mL.
- Infusion: The sample solution is directly infused into the mass spectrometer.
- Mass Spectrometer Settings:
 - Scan Mode: Full scan mode to detect all ions within a specified mass range.
 - Capillary Voltage: Optimized for maximum signal intensity.
 - Cone Voltage: Optimized to minimize in-source fragmentation.
- Data Analysis: The resulting mass spectrum is analyzed to confirm the presence of the expected protonated molecule $[M+H]^+$ and other relevant adducts, such as $[M+Na]^+$.

Proton Nuclear Magnetic Resonance ($^1\text{H-NMR}$) for Structural Confirmation

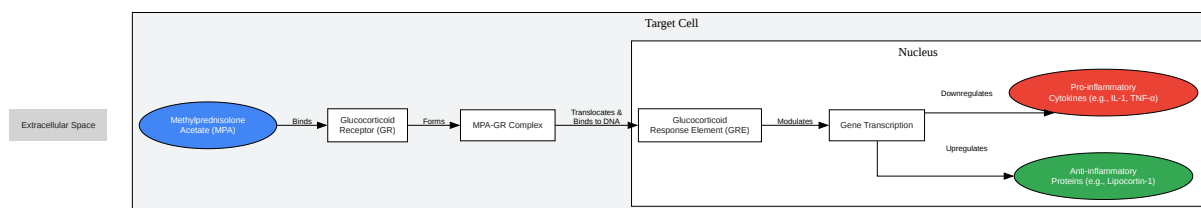
$^1\text{H-NMR}$ spectroscopy is used to confirm the chemical structure of the **Methylprednisolone acetate-d6** reference standard.

- Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).[1]
- Sample Preparation: The reference standard is dissolved in a deuterated solvent, such as DMSO-d6.[1]

- Data Acquisition: A standard $^1\text{H-NMR}$ spectrum is acquired.
- Data Analysis: The chemical shifts, coupling constants, and integration of the peaks in the $^1\text{H-NMR}$ spectrum are compared with the expected structure of **Methylprednisolone acetate-d6** to confirm its identity. The spectrum should conform to the established structure.
[\[1\]](#)

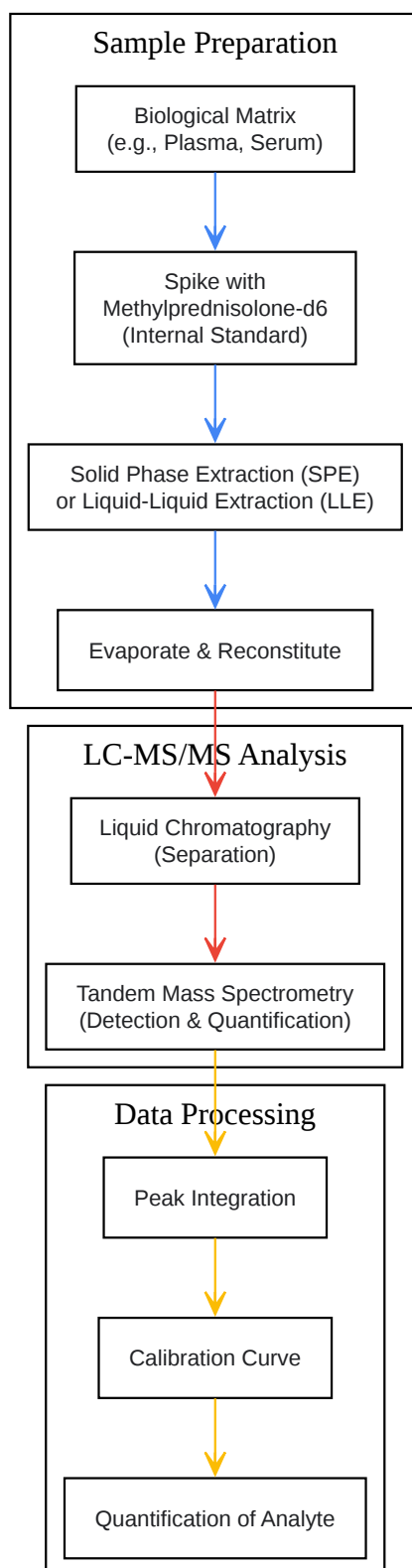
Visualizations

The following diagrams illustrate the mechanism of action of methylprednisolone and a typical analytical workflow.



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Caption: Mechanism of action of Methylprednisolone acetate.



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Caption: Workflow for corticosteroid analysis using an internal standard.

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References

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